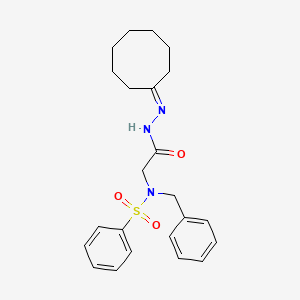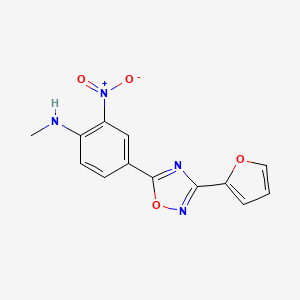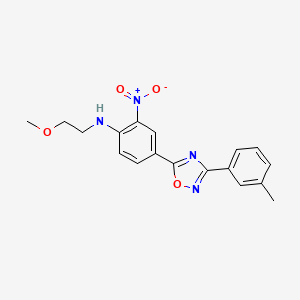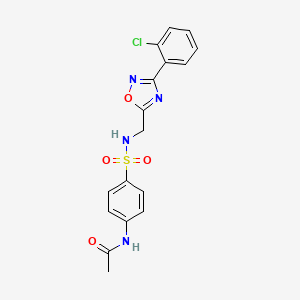
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide, also known as HMQN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMQN is a derivative of nicotinamide and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to protect against oxidative stress and inflammation, which are implicated in various neurodegenerative diseases. In antimicrobial activity, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to exhibit potent activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are implicated in cancer growth, neurodegeneration, and microbial growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antiangiogenic activity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to scavenge free radicals and inhibit lipid peroxidation, which are implicated in oxidative stress and inflammation. It has also been shown to inhibit the formation of new blood vessels, which is implicated in cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide also has some limitations, including its poor solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide research, including the development of more efficient synthesis methods, the optimization of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide derivatives for specific applications, and the exploration of its potential in other fields, such as antiviral activity and immunomodulation. Additionally, more studies are needed to elucidate the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide and its potential side effects in vivo.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is a promising chemical compound that has shown potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are implicated in disease progression. While N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has several advantages for lab experiments, more studies are needed to fully understand its potential and limitations. Overall, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide represents a promising avenue for future research and development.
Métodos De Síntesis
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide can be synthesized using various methods, including the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with o-toluidine and subsequent reaction with nicotinoyl chloride. Another method involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with o-toluidine and subsequent reaction with nicotinic acid.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-9-10-18-13-20(23(28)26-21(18)12-16)15-27(22-8-4-3-6-17(22)2)24(29)19-7-5-11-25-14-19/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCAVPGFSNWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5-chloro-2-methoxyphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7706435.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706458.png)

![3-(4-fluorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706463.png)
![ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7706478.png)
![Ethyl 4'-amino-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B7706497.png)